molecular formula C6H5ClFNO B8723266 (6-Chloro-5-fluoropyridin-2-yl)methanol

(6-Chloro-5-fluoropyridin-2-yl)methanol

Cat. No.: B8723266
M. Wt: 161.56 g/mol
InChI Key: GNCWSRCGJVDMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-5-fluoropyridin-2-yl)methanol is a pyridine derivative featuring a hydroxylmethyl group (-CH₂OH) at position 2, with chlorine and fluorine substituents at positions 6 and 5, respectively (Fig. 1). This compound is of interest in medicinal and synthetic chemistry due to its electron-deficient pyridine core and functional group versatility.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

(6-chloro-5-fluoropyridin-2-yl)methanol

InChI

InChI=1S/C6H5ClFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2

InChI Key

GNCWSRCGJVDMIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CO)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Positional Isomers

The positional arrangement of substituents significantly impacts physicochemical properties and reactivity. A key analog, (2-Chloro-5-fluoropyridin-3-yl)methanol (, p. 132), differs in substituent positions: chlorine at position 2, fluorine at 5, and methanol at 3. This isomerism alters electronic distribution and steric accessibility. For instance:

  • Electronic Effects: In the target compound, the chlorine at position 6 (meta to methanol) creates a stronger electron-withdrawing effect compared to position 2 in the isomer. This may enhance electrophilicity at position 2 or 4, favoring nucleophilic substitution.
2.2 Halogen-Substituted Pyridines
  • 2-Fluoro-5-(4-fluorophenyl)pyridine (): This compound lacks a methanol group but shares fluorine substituents. The absence of chlorine in this analog reduces electrophilicity, limiting its utility in reactions requiring a leaving group (e.g., SNAr).
  • 6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol (): The methoxy group here is less reactive than a methanol group, suggesting the target compound’s hydroxyl could facilitate stronger intermolecular interactions or easier functionalization (e.g., phosphorylation) .

Comparative Data Table

Property/Feature (6-Chloro-5-fluoropyridin-2-yl)methanol (2-Chloro-5-fluoropyridin-3-yl)methanol 2-Fluoro-5-(4-fluorophenyl)pyridine
Substituent Positions Cl (6), F (5), -CH₂OH (2) Cl (2), F (5), -CH₂OH (3) F (2), 4-F-C₆H₄ (5)
Electrophilicity High (Cl at 6, F at 5) Moderate (Cl at 2) Low (no Cl)
Functional Group -CH₂OH -CH₂OH None
Reactivity SNAr, oxidation, coupling SNAr, hydrogen bonding π-π stacking, halogen bonding
Applications Drug intermediates, catalysis Catalysis, ligand design Biological precursors

Research Findings and Implications

  • Synthetic Pathways : The target compound’s chlorine and fluorine substituents enable regioselective functionalization, as seen in ’s use of similar scaffolds for amide bond formation.
  • Stability: The methanol group may confer better solubility in polar solvents compared to non-hydroxylated analogs, though oxidative stability requires further study.

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